molecular formula C16H24N2O2 B1291556 Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 645418-66-2

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1291556
M. Wt: 276.37 g/mol
InChI Key: AIHKRQNBHDKCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate" is a derivative of the isoquinoline family, which is a structural motif found in a variety of natural and synthetic compounds with diverse biological activities. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids as their tert-butyl esters due to their stability and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related tert-butyl isoquinoline derivatives has been explored in several studies. For instance, an improved synthesis of a closely related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and overall yield starting from D-tyrosine . Another study describes the use of tert-butyl nitrite as an oxidant and N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Additionally, derivatives of N-tert-Butyldecahydro-3-isoquinoline carboxamide, a key fragment in HIV protease inhibitors, were prepared by alkylation reactions .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, with potential for multiple tautomeric forms. For example, the structure of a related compound, 5,7-di(tert-butyl)-2-(6,8-dimethyl-4-chloroquinoline-2-yl)-3-hydroxytropone, was determined by single-crystal X-ray diffraction analysis, revealing the presence of a hydrogen atom possibly equally distributed over two N and O centers, involved in an intramolecular hydrogen bond . This highlights the importance of detailed structural analysis in understanding the properties of such compounds.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a variety of chemical reactions. The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols has been demonstrated, proceeding chemoselectively in high yield under mild conditions . This indicates that the tert-butyl group can be introduced into various substrates, expanding the utility of isoquinoline derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can be influenced by their molecular structure. For instance, intramolecular charge transfer and dual fluorescence were observed with the planarized aminobenzonitrile 1-tert-butyl-6-cyano

Scientific Research Applications

Chemical Reagent Applications

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a versatile reagent in chemical synthesis. Saito, Ouchi, and Takahata (2002, 2006, 2009) highlighted its role as a tert-butoxycarbonylation agent, employed for the chemoselective modification of acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids without requiring a base. This process is valuable for its high yield and mild reaction conditions, making it a preferred choice for specific synthetic pathways (Saito, Ouchi, & Takahata, 2002) (Saito, Ouchi, & Takahata, 2006) (Saito & Takahata, 2009).

Role in Organic Synthesis

The compound finds application in organic synthesis, as demonstrated by Ivanov (2020), who utilized it in cascade reactions involving tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates. This process led to the efficient formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates, showcasing its utility in complex molecular constructions (Ivanov, 2020).

Applications in Medicinal Chemistry

In the field of medicinal chemistry, the compound's derivatives have shown promise. For instance, N-tert-Butyl isoquine (GSK369796), a derivative, was developed through a public-private partnership, demonstrating significant activity against Plasmodium falciparum, showcasing the potential of derivatives of tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in the realm of antimalarial drug development (O’Neill et al., 2009).

Role in Photovoltaic Applications

Interestingly, derivatives of the compound have also found application in photovoltaic technology. Wu et al. (2009) studied carboxylated cyanine dyes, closely related to the tert-butyl compound, to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This highlights the compound's relevance in the development of renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name

tert-butyl 7-amino-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-11-8-12(17)6-7-13(11)16(4,5)10-18/h6-8H,9-10,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHKRQNBHDKCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620820
Record name tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

645418-66-2
Record name tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.